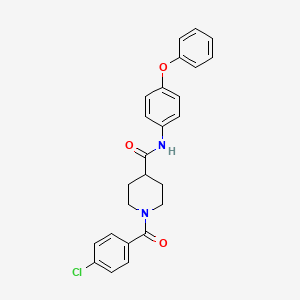
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as FPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPP is a member of the pyrrolidinedione family and has a unique chemical structure that allows it to interact with various biological systems.
Mécanisme D'action
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. This increase in dopamine levels has been shown to have a variety of effects on the brain, including improving cognitive function and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of depression. 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages when used in laboratory experiments. It is a highly selective compound that can target specific biological systems, which makes it a valuable tool for studying the effects of dopamine on the brain. However, 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and the fact that it can only be used in vitro.
Orientations Futures
There are several future directions for research on 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione. One potential area of research is the development of new compounds that are similar to 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione but have fewer side effects. Another area of research is the development of new methods for synthesizing 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione that are more efficient and cost-effective. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione in the treatment of Parkinson's disease and other neurological disorders.
Méthodes De Synthèse
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with piperidine and succinic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study various biological systems. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry. 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been used to study the effects of dopamine on the brain and has been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGROMTOSQBHRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)

![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)
![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B4936426.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4936445.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)